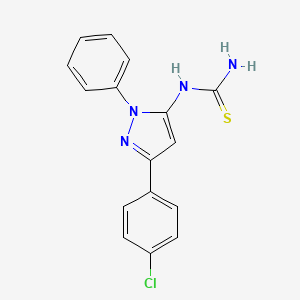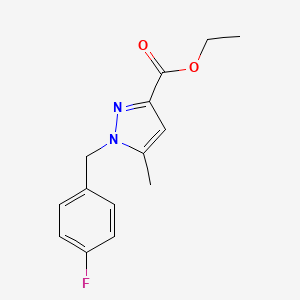![molecular formula C38H50N8O7S B12047301 cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
cyclo[Gln-Trp-Phe-Gly-Leu-Met]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclo[Gln-Trp-Phe-Gly-Leu-Met] es un hexapéptido cíclico compuesto por los aminoácidos glutamina, triptófano, fenilalanina, glicina, leucina y metionina. Este compuesto es conocido por su función como antagonista selectivo de los receptores de neuroquinina-2 (NK-2), que están involucrados en varios procesos fisiológicos, incluida la percepción del dolor y la contracción del músculo liso .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ciclo[Gln-Trp-Phe-Gly-Leu-Met] normalmente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para el ensamblaje de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Una vez ensamblada la cadena peptídica lineal, se cicla para formar la estructura cíclica. El producto final se separa entonces de la resina y se purifica .
Métodos de Producción Industrial
La producción industrial de ciclo[Gln-Trp-Phe-Gly-Leu-Met] sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación de alto rendimiento para garantizar la coherencia y la eficiencia. El uso de técnicas cromatográficas avanzadas, como la cromatografía líquida de alta resolución (HPLC), es común para la purificación del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ciclo[Gln-Trp-Phe-Gly-Leu-Met] puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El residuo de metionina puede oxidarse a metionina sulfóxido o metionina sulfona.
Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para crear análogos con diferentes propiedades.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno o el ácido perfórmico pueden utilizarse para la oxidación de la metionina.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Principales Productos Formados
Oxidación: Metionina sulfóxido y metionina sulfona.
Reducción: Tioles libres de los puentes disulfuro.
Sustitución: Péptidos análogos con secuencias de aminoácidos modificadas.
Aplicaciones Científicas De Investigación
Ciclo[Gln-Trp-Phe-Gly-Leu-Met] tiene varias aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar las técnicas de síntesis y ciclación de péptidos.
Biología: Investigado por su función en la modulación de la actividad del receptor NK-2 y sus efectos en las vías de señalización celular.
Medicina: Explorado como un posible agente terapéutico para las afecciones que implican receptores NK-2, como el dolor y la inflamación.
Industria: Utilizado en el desarrollo de fármacos basados en péptidos y como estándar de referencia en química analítica
Mecanismo De Acción
Ciclo[Gln-Trp-Phe-Gly-Leu-Met] ejerce sus efectos uniéndose a los receptores NK-2, bloqueando así la acción de la neuroquinina A, un ligando natural de estos receptores. Esta acción antagonista evita la activación de las vías de señalización descendentes que median la percepción del dolor y la contracción del músculo liso. La estructura cíclica del péptido aumenta su estabilidad y resistencia a la degradación proteolítica, contribuyendo a su potencia y selectividad .
Comparación Con Compuestos Similares
Compuestos Similares
- Ciclo[Gly-Phe]
- Ciclo[Trp-Tyr]
- Ciclo[Trp-Trp]
Singularidad
Ciclo[Gln-Trp-Phe-Gly-Leu-Met] es único debido a su secuencia específica de aminoácidos y su alta selectividad para los receptores NK-2. A diferencia de otros péptidos cíclicos, ha sido ampliamente estudiado por sus propiedades conformacionales y sus posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C38H50N8O7S |
|---|---|
Peso molecular |
762.9 g/mol |
Nombre IUPAC |
3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide |
InChI |
InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
HOUZPIDCIQWWLS-QKUYTOGTSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)

![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)






![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
